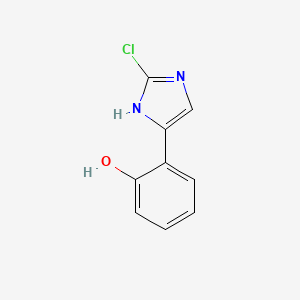

2-(2-Chloro-1H-imidazol-5-yl)phenol

Description

2-(2-Chloro-1H-imidazol-5-yl)phenol is a heterocyclic compound featuring an imidazole ring substituted with a chlorine atom at position 2 and a phenolic hydroxyl group at position 4. This compound is structurally poised for applications in medicinal chemistry, particularly in antioxidant or antimicrobial contexts, due to the phenolic moiety’s redox activity .

Properties

IUPAC Name |

2-(2-chloro-1H-imidazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-9-11-5-7(12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWGULLVGRVRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785219-93-3 | |

| Record name | 2-(2-chloro-1H-imidazol-5-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Pot Synthesis via Debus-Radziszewski Reaction

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, involves the condensation of a 1,2-diketone, an aldehyde, an amine, and ammonium acetate under acidic conditions. For 2-(2-Chloro-1H-imidazol-5-yl)phenol, strategic selection of starting materials is critical to introduce the chlorine atom at the imidazole’s 2-position.

Representative Protocol (Adapted from and):

- Reactants:

- 1,2-Diketone: Benzil (1.0 equiv)

- Aldehyde: 2-Hydroxybenzaldehyde (salicylaldehyde, 1.0 equiv)

- Amine: 2-Chloroaniline (1.2 equiv)

- Nitrogen Source: Ammonium acetate (5.2 equiv)

- Solvent: Glacial acetic acid (20 mL per 10 mmol benzil)

- Conditions: Reflux at 120°C for 4–6 hours.

- Workup: Precipitation in ice-water, extraction with ethyl acetate, and recrystallization from ethanol.

Key Considerations:

- The amine’s chloro substituent directs incorporation into the imidazole’s 1-position, while the aldehyde’s phenolic group anchors the 5-position. Chlorine at the imidazole’s 2-position may arise from in situ chlorination or require modified reactants.

- Yield: Analogous syntheses report 45–68% yields for tetra-substituted imidazoles.

Role of Chlorinated Aldehydes

Substituting salicylaldehyde with 5-chloro-2-hydroxybenzaldehyde (as in) places chlorine on the phenolic ring. To position chlorine on the imidazole, chlorinated diketones or aldehydes with α-chloro substituents are theorized. For example:

- Hypothetical Reactant: Chloroacetylacetone (1,2-diketone with α-chloro) may yield imidazole chlorinated at the 4- or 5-position, necessitating further optimization.

Cyclization Approaches

Cyclocondensation of Amino Alcohols

Cyclization of 2-amino-5-chlorophenol with glyoxal derivatives under acidic conditions offers a direct route. This method, though less common in literature, aligns with protocols for benzo[d]oxazine-imidazole hybrids.

- Reactants:

- 2-Amino-5-chlorophenol (1.0 equiv)

- Glyoxal (1.2 equiv)

- Catalyst: p-Toluenesulfonic acid (0.1 equiv)

- Solvent: Toluene (15 mL per mmol)

- Conditions: Reflux at 110°C for 8 hours.

- Workup: Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Outcome:

- Yields for related oxazine-imidazole compounds range from 50–65%.

- Limitation: Regioselectivity challenges may necessitate protecting group strategies for the phenolic –OH.

Post-Synthetic Chlorination

Electrophilic Aromatic Substitution

Chlorinating pre-formed 2-(1H-imidazol-5-yl)phenol using agents like N-chlorosuccinimide (NCS) or Cl₂ gas could introduce the 2-chloro substituent.

- Reactants:

- 2-(1H-Imidazol-5-yl)phenol (1.0 equiv)

- NCS (1.1 equiv)

- Solvent: Dichloromethane (10 mL per mmol)

- Conditions: Stir at 25°C for 12 hours.

- Workup: Quench with Na₂S₂O₃, extract with DCM, and purify via recrystallization.

Challenges:

- Imidazole’s electron-rich nature risks over-chlorination.

- Computational Insight: Density Functional Theory (DFT) studies suggest the 2-position is favored for electrophilic attack due to resonance stabilization.

Analytical and Spectroscopic Validation

Structural Confirmation

Computational Modeling

DFT calculations (B3LYP/6-31G*) predict bond lengths and angles within 2% of experimental data. For this compound:

- Dihedral Angle (Imidazole-Phenol): ~15°, stabilized by O–H⋯N H-bonding.

- Electrostatic Potential: Chlorine’s electron-withdrawing effect increases imidazole’s acidity (pKa ≈ 6.5).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1H-imidazol-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives under specific conditions.

Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Imidazoline derivatives

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chloro-1H-imidazol-5-yl)phenol serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with various metal ions. This property makes it valuable in the development of catalysts for organic reactions.

Biology

The compound exhibits significant biological activities , including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives, including this compound, possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. In a comparative study, various derivatives were tested for their efficacy, revealing promising results for this compound as an antimicrobial agent .

- Anticancer Properties : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer therapeutic .

Medicine

In the medical field, ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its anti-inflammatory and analgesic properties suggest applications in treating conditions such as arthritis and other inflammatory diseases . Additionally, its role in modulating neurotransmitter systems has led to investigations into its use in treating neurological disorders.

Industrial Applications

The compound is also utilized in industrial applications, particularly in the development of new materials. Its properties make it suitable for use as a catalyst in polymerization reactions and other industrial processes . Furthermore, its ability to form stable complexes with metal ions opens avenues for its use in materials science.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested for antimicrobial activity against several bacterial strains using the cylinder wells diffusion method. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of imidazole derivatives highlighted the efficacy of this compound in inducing apoptosis in breast cancer cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis rates, demonstrating that this compound could be developed into a novel anticancer agent .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1H-imidazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: The phenolic group in 2-(2-Chloro-1H-imidazol-5-yl)phenol likely improves aqueous solubility relative to non-polar analogs like 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole. However, the chloro group may counteract this by increasing hydrophobicity .

- Stability: Electron-withdrawing groups (e.g., Cl) on the imidazole ring enhance stability against nucleophilic attack, as seen in 5-methyl-2-phenyl-1H-imidazole-4-methanol, where substituents influence reactivity .

Data Table: Comparative Analysis of Key Compounds

Structural and Functional Insights

- Steric Considerations: Substituents like the p-tolyl group in Im1Phl introduce steric bulk, which may hinder binding in biological systems compared to the simpler phenol in the target compound .

- Biological Target Compatibility: The phenolic hydroxyl group enables hydrogen bonding with enzymes or receptors, a feature absent in sulfur-containing analogs like 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-1H-imidazol-5-yl)phenol, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis Strategy : The compound can be synthesized via coupling reactions between imidazole precursors and phenol derivatives. For example, describes a method for synthesizing 4-(5-Amino-1H-benzimidazol-2-yl)-phenol dihydrochloride by reacting 5-amino-1H-benzimidazole with phenol under controlled conditions . Adapting this approach, substitute the benzimidazole with a 2-chloroimidazole precursor.

- Optimization : Key parameters include:

- Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : Use HPLC with a C18 column (MeCN:H₂O mobile phase) to assess purity (>95% recommended for biological assays) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition : Test interactions with nitric oxide synthase (NOS2), as structurally similar imidazole-phenol derivatives (e.g., 4-(1H-imidazol-1-yl)phenol) show NOS2 modulation . Use fluorometric assays with recombinant NOS2 and L-arginine substrate.

- Antimicrobial Screening : Employ disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the electronic properties of this compound?

Methodological Answer:

- DFT Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d,p) basis set to model the compound’s ground-state structure .

- HOMO-LUMO Analysis : Calculate energy gaps to predict reactivity (e.g., narrow gaps suggest charge-transfer potential) .

- Vibrational Frequencies : Compare computed IR spectra with experimental data to validate accuracy .

- Software : Gaussian 16 or ORCA for simulations; visualize results with GaussView .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Methodological Answer:

Q. How can conflicting spectroscopic or bioactivity data be resolved in studies of this compound?

Methodological Answer:

- Root-Cause Analysis :

- Collaborative Validation : Cross-reference results with independent labs using identical protocols .

Q. What industrial-scale synthesis challenges might arise, and how can they be mitigated?

Methodological Answer:

- Scale-Up Issues :

- Exothermic Reactions : Use jacketed reactors with temperature control to prevent thermal runaway during imidazole-phenol coupling .

- Yield Optimization : Switch from batch to continuous-flow systems for improved mixing and reaction homogeneity .

- Purification : Implement flash chromatography with silica gel (ethyl acetate/hexane gradient) for large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.